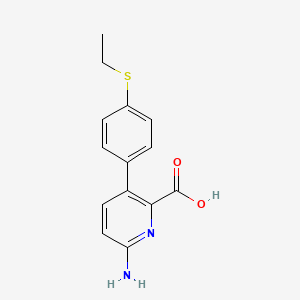
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) is a compound that has been studied extensively in the field of scientific research. It is a phenolic compound with a molecular weight of 176.2 g/mol, and a melting point of 85-86°C. The compound is soluble in water, ethanol, and methanol, and is an important intermediate in the synthesis of various drugs. 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) has been used extensively in research studies due to its ability to act as a catalyst for various reactions, its low toxicity, and its ability to be easily synthesized.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of various drugs and pharmaceuticals, as well as for the synthesis of other compounds. It has also been used as a reagent in the synthesis of various polymers and as a ligand in coordination chemistry. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-hydroxy-3,5-dimethoxyphenol, which has been used in the synthesis of various antibiotics.
Wirkmechanismus
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) acts as a catalyst in various reactions. It is able to increase the rate of reaction by providing a source of protons, which can increase the rate of nucleophilic substitution reactions. It can also increase the rate of electrophilic substitution reactions by providing a source of electrons.
Biochemical and Physiological Effects
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as anti-oxidant and anti-cancer effects. It has also been shown to have protective effects against oxidative stress and to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and is non-toxic. It is also soluble in a variety of solvents, making it easy to use in various reactions. However, it is important to note that the compound is sensitive to light and air, and should be stored in a dark, airtight container.
Zukünftige Richtungen
The use of 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) in scientific research has only just begun. There are many potential future directions for research with this compound, including its use in the synthesis of other compounds, its use as a catalyst in various reactions, and its potential use as an anti-inflammatory, anti-bacterial, and anti-cancer agent. Other potential future directions include its use as a ligand in coordination chemistry and its potential use in the synthesis of polymers.
Synthesemethoden
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most common method of synthesis is the reaction of 3,5-dimethoxyphenol with sodium hydroxide in aqueous solution. This reaction produces a salt of 2-(3,5-dimethoxyphenyl)-5-hydroxypyridine, which can then be purified by recrystallization or other methods.
Eigenschaften
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-5-9(6-12(7-11)17-2)13-4-3-10(15)8-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHAWFAGHADDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692648 |
Source


|
| Record name | 6-(3,5-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethoxyphenyl)pyridin-3-ol | |
CAS RN |
1261973-81-2 |
Source


|
| Record name | 6-(3,5-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














